4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex chemical compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 404.48 g/mol. This compound belongs to the class of benzenesulfonamides and features a unique tetrahydrobenzo[b][1,4]oxazepin structure, which contributes to its biological activity.
The synthesis of 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:
These methods ensure the correct functional groups are positioned on the molecule to achieve desired biological properties.
The molecular structure of 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can be represented using various notations:
InChI=1S/C20H24N2O5S/c1-12-8-17(26-5)18(9-13(12)2)28(24,25)22-14-6-7-16-15(10-14)21-19(23)20(3,4)11-27-16/h6-10,22H,11H2,1-5H3,(H,21,23)
This notation provides a detailed description of the compound's atomic connectivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 404.48 g/mol |
IUPAC Name | 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C) |
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
While specific mechanisms for this compound may not be fully elucidated in literature, compounds with similar structures often exhibit biological activities through inhibition of specific enzymes or receptors. For example:
The precise mechanism would depend on further biochemical studies .
The compound is typically a solid at room temperature with moderate solubility in organic solvents. Specific melting points and boiling points would need to be determined experimentally.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in DMSO and DMF |
Stability | Stable under normal laboratory conditions |
Reactivity | Reacts with strong acids and bases |
The applications of 4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide are primarily in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology in developing new therapeutic agents.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5